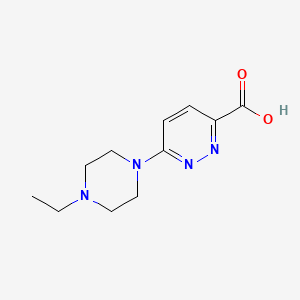
2'-Amino-biphenyl-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Amino-biphenyl-3-ol is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of an amino group at the 2’ position and a hydroxyl group at the 3 position on the biphenyl structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Amino-biphenyl-3-ol typically involves the hydrogenation of 2-nitrobiphenyl. This process requires specific reaction conditions, including the use of a suitable catalyst and controlled temperature and pressure . Another method involves the reaction of a polyaniline derivative with a phenylhydrazine derivative in the presence of a phthalocyanine metal complex catalyst at temperatures ranging from 20 to 80 degrees Celsius .
Industrial Production Methods: Industrial production of 2’-Amino-biphenyl-3-ol may involve large-scale hydrogenation processes, utilizing advanced catalytic systems to ensure high yield and purity. The choice of catalysts and reaction conditions is crucial to optimize the production efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 2’-Amino-biphenyl-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require catalysts such as aluminum chloride or ferric chloride.
Major Products Formed: The major products formed from these reactions include various substituted biphenyl derivatives, quinones, and amines, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2’-Amino-biphenyl-3-ol has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2’-Amino-biphenyl-3-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play a crucial role in its reactivity and binding affinity to various biological molecules. These interactions can modulate enzyme activity, influence signal transduction pathways, and affect cellular processes .
Comparación Con Compuestos Similares
2-Aminobiphenyl: Lacks the hydroxyl group, leading to different chemical properties and reactivity.
3-Hydroxybiphenyl: Lacks the amino group, affecting its biological activity and applications.
4-Aminobiphenyl: The amino group is positioned differently, resulting in distinct chemical behavior and uses.
Uniqueness: 2’-Amino-biphenyl-3-ol is unique due to the presence of both amino and hydroxyl groups on the biphenyl structure. This dual functionality enhances its versatility in chemical reactions and broadens its range of applications in various fields.
Propiedades
Fórmula molecular |
C12H11NO |
|---|---|
Peso molecular |
185.22 g/mol |
Nombre IUPAC |
3-(2-aminophenyl)phenol |
InChI |
InChI=1S/C12H11NO/c13-12-7-2-1-6-11(12)9-4-3-5-10(14)8-9/h1-8,14H,13H2 |
Clave InChI |
KSSVUZSZSWEDMN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=CC(=CC=C2)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Methyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B13353530.png)
![trans-N-methyl-1-[4-(trifluoromethoxy)cyclohexyl]methanamine](/img/structure/B13353532.png)
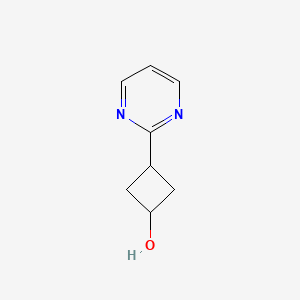
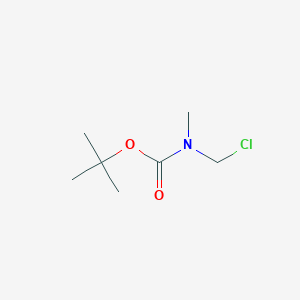
![N'-Hydroxy-2-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)acetimidamide](/img/structure/B13353552.png)
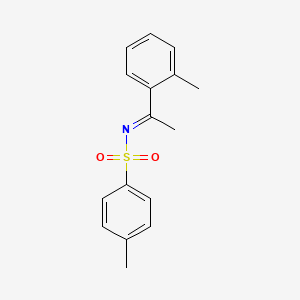
![(1S,3S,6S,8R,11S,13S,16S,18S,21S,23S,26S,28S,31S,33S,36S,38S)-55-amino-5,10,15,20,25,30,35,40-octakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,56-pentadecol;hydrate](/img/structure/B13353559.png)
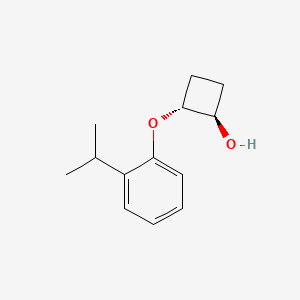

![5-Methyl-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B13353593.png)
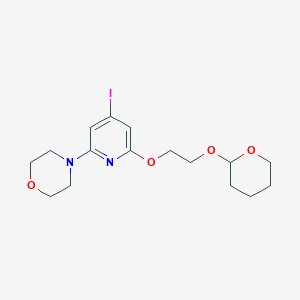

![(Z)-N-((4-Fluorophenyl)(2-(4-(6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4-yl)piperazin-1-yl)pyrimidin-5-yl)methylene)-2-methylpropane-2-sulfinamide](/img/structure/B13353624.png)
